REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].C[CH2:19][N:20](CC)CC.CN>CO>[CH3:14][O:13][C:12]1[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][CH:9]=[C:4]2[C:3]=1[CH2:2][N:20]([CH3:19])[C:5]2=[O:6]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 70° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel-column (eluting with PE/EA=10:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CN(C(C2=CC=C1[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |